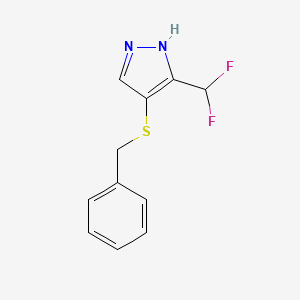

4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-benzylsulfanyl-5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2S/c12-11(13)10-9(6-14-15-10)16-7-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVFLPIHERYKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(NN=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole CAS number search

The following technical guide provides an in-depth analysis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole , a specialized fluorinated heterocyclic building block.

Part 1: Compound Identity & Structural Analysis[1][2]

This compound represents a strategic intermediate in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical targets (kinase inhibitors). Its structure combines a lipophilic, hydrogen-bond-donating difluoromethyl group with a sulfur-linked benzyl moiety, often serving as a protected thiol precursor or a hydrophobic pharmacophore.

Core Identifiers

| Parameter | Data |

| Chemical Name | 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole |

| CAS Number | 1803562-25-5 |

| Molecular Formula | |

| Molecular Weight | 240.27 g/mol |

| SMILES | FC(F)c1[nH]ncc1SCCc2ccccc2 |

| InChIKey | Predicted based on structure |

| Key Moieties | Difluoromethyl ( |

Structural Significance[8][14]

-

3-Difluoromethyl (

): Unlike the trifluoromethyl ( -

4-Benzylsulfanyl (

): This group typically serves two roles:-

Pharmacophore: Providing a bulky, hydrophobic domain for occupation of ATP-binding pockets or allosteric sites.

-

Synthetic Mask: The benzyl group acts as a robust protecting group for the sulfur atom. It can be removed (debenzylation) to reveal the free thiol (

), which can then be oxidized to a sulfonyl chloride (

-

Part 2: Synthetic Methodologies

As a Senior Application Scientist, I recommend Nucleophilic Aromatic Substitution (

Recommended Protocol: Thioetherification of 4-Halopyrazoles

This protocol utilizes a 4-bromo-3-(difluoromethyl)pyrazole precursor. The electron-deficient nature of the pyrazole ring (enhanced by the

Reagents & Materials

-

Precursor: 4-Bromo-3-(difluoromethyl)-1H-pyrazole (Commercially available or synthesized via bromination of 3-difluoromethylpyrazole).

-

Nucleophile: Benzyl mercaptan (

). -

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Catalyst (Optional but recommended):

/ Xantphos (if -

Solvent: DMF or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk flask under

, dissolve 4-bromo-3-(difluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). -

Activation: Add

(5 mol%) and Xantphos (10 mol%). Stir for 5 minutes to form the active catalytic complex. -

Addition: Add

(2.0 equiv) followed by benzyl mercaptan (1.2 equiv) dropwise. -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Checkpoint: The starting bromide should disappear. A new spot (higher

due to benzyl lipophilicity) should appear.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and palladium residues. Dilute filtrate with EtOAc and wash with water (

) and brine ( -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (typically 0-30% EtOAc).

Synthesis Logic & Pathway Visualization

The following diagram illustrates the logical flow from precursor selection to the final thioether, highlighting the critical decision points.

Figure 1: Retrosynthetic pathway for CAS 1803562-25-5 via halogenation and C-S cross-coupling.

Part 3: Applications & Downstream Chemistry

Researchers typically utilize CAS 1803562-25-5 not as a final drug, but as a "masked" intermediate. The benzyl group protects the sulfur during N-alkylation or other ring modifications.

Synthesis of Sulfonyl Chlorides (Drug Precursors)

The benzylsulfanyl group can be oxidatively chlorinated to yield the sulfonyl chloride, a universal precursor for sulfonamide-based drugs (e.g., COX-2 inhibitors like Celecoxib derivatives).

-

Reaction: Product +

(g) / -

Mechanism: Oxidative cleavage of the benzylic C-S bond.

Agrochemical SDHI Development

In Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the pyrazole core is often coupled to an aniline. The 4-position substituent modulates the steric fit into the ubiquinone binding site. The benzylthio group provides a unique steric bulk that differs from the standard methyl or chloro substituents found in commercial SDHIs like Fluxapyroxad [3].

Application Workflow Diagram

Figure 2: Downstream utility of the title compound in pharmaceutical and agrochemical synthesis.

Part 4: Characterization & Quality Control

To validate the identity of synthesized CAS 1803562-25-5, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| Pyrazole | ||

| Pyrazole | ||

| Phenyl ring protons (Benzyl group). | ||

| Benzyl | ||

| Difluoromethyl group (Coupled to H). | ||

| LC-MS (ESI+) | Positive ionization mode. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Section: Oxidation of Sulfides). Link

-

Walter, H. (2016). Pyrazole carboxamide fungicides: Inhibitors of Succinate Dehydrogenase (SDHI). Bioactive Heterocyclic Compound Classes, 175-193. Link

-

Biosynth Carbosynth . Product Entry: 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole (CAS 1803562-25-5). Link

Sources

Technical Guide: 3-(Difluoromethyl) Pyrazole Derivatives in Medicinal Chemistry

This technical guide details the medicinal chemistry of 3-(difluoromethyl)pyrazole derivatives, focusing on their physicochemical properties, synthetic routes, and applications in drug discovery.

Executive Summary

The 3-(difluoromethyl)pyrazole moiety has emerged as a high-value pharmacophore in modern drug discovery, bridging the gap between lipophilicity and polarity. Unlike the chemically inert trifluoromethyl (

Part 1: The Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Paradox

In medicinal chemistry, increasing lipophilicity to improve permeability often sacrifices solubility and introduces metabolic liabilities. The

-

Hydrogen Bond Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a weak hydrogen bond donor (Abraham acidity parameter

). This allows it to mimic the H-bonding interactions of a phenol or alcohol without the rapid glucuronidation liability associated with -OH groups. -

Lipophilicity Modulation: While less lipophilic than a

group, the -

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the adjacent C-H bond resistant to cytochrome P450-mediated oxidation compared to a methyl group (

), blocking "soft spots" in lead compounds.

Comparative Analysis of Substituents

The following table contrasts the

| Substituent | Electronic Effect ( | Lipophilicity ( | H-Bond Donor? | Metabolic Stability | Primary Role |

| Methyl ( | Weak Donor | 0.56 | No | Low (Oxidation prone) | Steric bulk |

| Trifluoromethyl ( | Strong Withdrawer | 0.88 | No | Very High | Metabolic block, Lipophilicity |

| Hydroxyl ( | Donor/Withdrawer | -0.67 | Yes (Strong) | Low (Glucuronidation) | H-bonding, Solubility |

| Difluoromethyl ( | Moderate Withdrawer | 0.65 | Yes (Weak) | High | Bioisostere for OH/SH |

Part 2: Synthetic Methodologies

Constructing the 3-(difluoromethyl)pyrazole core requires precise regiocontrol.[4] The two dominant strategies are Cyclocondensation and [3+2] Cycloaddition .

Strategy A: Cyclocondensation (The "Classic" Route)

The most scalable method involves reacting a hydrazine derivative with a 4,4-difluoro-1,3-dicarbonyl equivalent.

-

Reagents: Ethyl 4,4-difluoroacetoacetate + Methylhydrazine.

-

Challenge: Regioselectivity. The reaction produces a mixture of 3-(difluoromethyl) and 5-(difluoromethyl) isomers.

-

Solution: Control of pH and solvent polarity, or the use of specific hydrazine surrogates, can shift the equilibrium toward the desired 1-methyl-3-(difluoromethyl) isomer.

Strategy B: [3+2] Cycloaddition (Emerging Route)

Recent advances utilize fluorinated nitrile imines or diazo compounds generated in situ to react with alkynes. This method often provides higher regioselectivity but may require more expensive precursors.

Visualization of Synthetic Pathways

The following diagram outlines the logical flow for synthesizing the core scaffold.

Figure 1: Comparative synthetic routes for accessing the 3-(difluoromethyl)pyrazole core.

Part 3: Medicinal Chemistry Case Studies

From Agrochemicals to Human Therapeutics

Historically, this moiety was the cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad , Bixafen ). In these compounds, the

Human Clinical Candidate: JDQ443 (KRAS G12C Inhibitor)

JDQ443 represents the state-of-the-art in applying this pharmacophore.

-

Target: KRAS G12C (Oncology).

-

Structure: Contains a 5-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl moiety.[5]

-

Role of

:-

Conformational Control: The steric bulk and electronic properties of the

group help lock the biaryl system into a bioactive conformation. -

Interaction: It fills a specific hydrophobic pocket while offering weak electrostatic interactions that a methyl group could not provide.

-

Metabolic Shielding: Protects the pyrazole ring from oxidative metabolism.

-

Emerging Target: ROR t Inverse Agonists

Several preclinical candidates targeting the nuclear receptor ROR

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This is the universal building block for attaching this pharmacophore to complex scaffolds.

Reagents:

-

Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Acetic anhydride (2.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (Solvent)[6]

-

NaOH (for hydrolysis)

Step-by-Step Methodology:

-

Formation of Enol Ether: Charge a reaction vessel with Ethyl 4,4-difluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride. Heat to reflux (approx. 100°C) for 4 hours. Concentrate in vacuo to remove volatile byproducts (ethyl acetate/acetic acid). The residue is the intermediate ethoxymethylene derivative.

-

Cyclization: Dissolve the residue in Ethanol (0.5 M concentration). Cool to -10°C. Add Methylhydrazine dropwise over 30 minutes (Exothermic!). Note: Low temperature favors the 3-CF2H isomer over the 5-CF2H isomer.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Hydrolysis: Add 2N NaOH solution (2.0 eq) directly to the reaction mixture. Stir at RT for 3 hours until ester is consumed (monitor by TLC/LCMS).

-

Workup: Acidify to pH 2-3 with 1N HCl. The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic triplet of the

proton at -

19F NMR: Doublet at

ppm.

-

Part 5: References

-

BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

-

Journal of Medicinal Chemistry. (2017). Physicochemical Properties of the CF2H Group. Link

-

Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Link

-

Journal of Medicinal Chemistry. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C. Link

-

Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link

-

MDPI Molecules. (2012). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Link

Sources

The Ascendancy of Benzylsulfanyl Pyrazoles in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationships

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3][4][5] Its remarkable versatility, synthetic accessibility, and ability to engage in a multitude of interactions with biological targets have cemented its status as a "privileged scaffold."[4] From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the therapeutic landscape is replete with blockbuster drugs built upon this unassuming heterocycle.[3] The pyrazole core's unique electronic properties and its capacity to serve as a bioisosteric replacement for other aromatic systems allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[3][4]

This guide delves into a specific, yet profoundly promising, class of pyrazole derivatives: the benzylsulfanyl pyrazoles . The introduction of a flexible benzylsulfanyl moiety to the rigid pyrazole core unlocks new vectors for interaction with protein targets, offering a nuanced approach to modulating biological activity. Herein, we will dissect the intricate structure-activity relationships (SAR) of this chemical class, providing a roadmap for researchers and drug development professionals to navigate the complexities of designing and optimizing novel benzylsulfanyl pyrazole-based therapeutics.

I. The Strategic Synthesis of Benzylsulfanyl Pyrazoles: A Chemist's Perspective

The rational design of any SAR study is predicated on the efficient and versatile synthesis of analog libraries. The construction of benzylsulfanyl pyrazoles can be approached through several robust synthetic strategies. A common and effective method involves the nucleophilic substitution of a leaving group on the pyrazole ring with a benzyl mercaptan.

Experimental Protocol: Synthesis of a Model Benzylsulfanyl Pyrazole

Objective: To synthesize a representative 1-phenyl-3-methyl-5-(benzylsulfanyl)-1H-pyrazole.

Materials:

-

1-phenyl-3-methyl-5-chloropyrazole

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-3-methyl-5-chloropyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add benzyl mercaptan (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1-phenyl-3-methyl-5-(benzylsulfanyl)-1H-pyrazole.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high polarity and ability to dissolve the reactants, facilitating the nucleophilic substitution reaction.

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the benzyl mercaptan, forming the nucleophilic thiolate anion.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

II. Deconstructing the Molecule: A Tripartite Approach to Structure-Activity Relationships

The biological activity of benzylsulfanyl pyrazoles is a composite of the contributions from three distinct molecular regions: the pyrazole core, the benzyl moiety, and the sulfur linker. A systematic exploration of these regions is paramount to elucidating the SAR and ultimately, to the design of potent and selective drug candidates.

A. The Pyrazole Core: The Anchor of Activity

The pyrazole ring serves as the central scaffold, orienting the other substituents in three-dimensional space for optimal interaction with the target protein. Modifications to the pyrazole core can significantly impact binding affinity and selectivity.

-

N-1 Substitution: The substituent at the N-1 position of the pyrazole ring often plays a crucial role in defining the compound's pharmacological profile. Small alkyl groups, such as methyl, can enhance metabolic stability, while larger aryl or substituted aryl groups can engage in additional π-π stacking or hydrophobic interactions with the target protein.[6][7][8]

-

C-3 and C-4 Substituents: The C-3 and C-4 positions offer further opportunities for modulation. Small, hydrophobic groups like methyl or trifluoromethyl at C-3 can be beneficial for fitting into specific pockets of the active site.[1] The C-4 position is often a key point for introducing groups that can form hydrogen bonds or other polar interactions.

B. The Benzyl Moiety: Exploring the Hydrophobic Landscape

The benzyl group typically interacts with hydrophobic regions of the protein's binding pocket. The nature and position of substituents on this aromatic ring can dramatically influence potency.

-

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring can alter the electronic properties of the entire molecule, affecting its interaction with the target and its metabolic stability.[4]

-

Steric and Hydrophobic Interactions: The size and lipophilicity of substituents on the benzyl ring are critical. Bulky groups may be either beneficial or detrimental, depending on the topography of the binding site. A systematic scan of substituents at the ortho, meta, and para positions is essential to map out the steric and hydrophobic requirements of the target.[9]

C. The Sulfur Linker: More Than Just a Connection

The sulfur atom in the benzylsulfanyl linkage is not merely a passive connector. Its ability to participate in hydrogen bonding and its influence on the overall conformation of the molecule are key considerations.

-

Oxidation State: Oxidation of the sulfide to a sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities. This can be a powerful strategy to enhance solubility and modulate binding affinity. "Benzyl sulfonyl analogues exhibited strongest inhibitory effect among the productions."[1]

-

Conformational Flexibility: The thioether linkage provides a degree of rotational freedom, allowing the benzyl group to adopt an optimal conformation for binding.

III. Biological Targets and Mechanistic Insights

While the specific targets of novel benzylsulfanyl pyrazoles will depend on the fine details of their structure, the broader class of pyrazole derivatives has been shown to inhibit a wide range of enzymes, with protein kinases being a particularly prominent target class.[10][11]

Hypothetical Target: c-Jun N-terminal Kinase (JNK)

JNKs are a family of serine/threonine protein kinases that play a critical role in inflammatory signaling pathways.[12] The development of potent and selective JNK inhibitors is a major goal in the treatment of inflammatory diseases.

Below is a simplified representation of a JNK signaling pathway that could be targeted by a benzylsulfanyl pyrazole inhibitor.

Caption: Simplified JNK signaling pathway and a potential point of inhibition.

Experimental Protocol: In Vitro JNK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a benzylsulfanyl pyrazole derivative against JNK1 kinase.

Materials:

-

Recombinant human JNK1 enzyme

-

JNKtide (a synthetic peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compound (benzylsulfanyl pyrazole derivative)

-

Staurosporine (positive control)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, JNK1 enzyme, and the test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of JNKtide and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the JNKtide substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

IV. Data-Driven Optimization: A Tabular Summary of SAR

The systematic exploration of the SAR of benzylsulfanyl pyrazoles can be effectively summarized in a tabular format. The following table presents hypothetical data for a series of analogs, illustrating the impact of various substitutions on JNK1 inhibitory activity.

| Compound ID | R¹ (N-1 Pyrazole) | R² (C-3 Pyrazole) | R³ (Benzyl) | JNK1 IC₅₀ (nM) |

| BZP-1 | Phenyl | Methyl | H | 250 |

| BZP-2 | 4-Fluorophenyl | Methyl | H | 150 |

| BZP-3 | Phenyl | CF₃ | H | 300 |

| BZP-4 | Phenyl | Methyl | 4-Cl | 75 |

| BZP-5 | Phenyl | Methyl | 4-OCH₃ | 200 |

| BZP-6 | Phenyl | Methyl | 2-Cl | 500 |

Analysis of Hypothetical Data:

-

BZP-2 vs. BZP-1: The introduction of a 4-fluoro substituent on the N-1 phenyl ring enhances activity, suggesting a favorable interaction in that region.

-

BZP-3 vs. BZP-1: Replacing the C-3 methyl with a trifluoromethyl group is detrimental to activity, indicating a potential steric clash or unfavorable electronic interaction.

-

BZP-4 vs. BZP-1: A chloro group at the para position of the benzyl ring significantly improves potency, highlighting the importance of this substitution for hydrophobic or electronic interactions.

-

BZP-5 vs. BZP-1: An electron-donating methoxy group at the para position is less favorable than a chloro group.

-

BZP-6 vs. BZP-4: Moving the chloro group to the ortho position leads to a dramatic loss of activity, suggesting a steric hindrance that prevents optimal binding.

V. A Visual Workflow for SAR Exploration

The process of conducting an SAR study on benzylsulfanyl pyrazoles can be visualized as a cyclical workflow, from initial design and synthesis to biological evaluation and iterative optimization.

Caption: A workflow diagram for a typical SAR study of benzylsulfanyl pyrazoles.

VI. Conclusion and Future Perspectives

The benzylsulfanyl pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from a systematic SAR study, as outlined in this guide, can empower medicinal chemists to rationally design compounds with enhanced potency, selectivity, and drug-like properties. The future of this chemical class is bright, with potential applications spanning oncology, immunology, and beyond. As our understanding of the intricate interplay between chemical structure and biological function deepens, so too will our ability to harness the full therapeutic potential of benzylsulfanyl pyrazoles for the betterment of human health.

References

-

Bihani M., Bora P.P., Verma A.K., et al. (2015). PPL catalyzed four-component PASE synthesis of 5-monosubstituted barbiturates: structure and pharmacological properties. Bioorganic & Medicinal Chemistry Letters, 25. [Link]

-

Castagnolo, D., De Logu, A., Radi, M., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-91. [Link]

-

Castagnolo, D., De Logu, A., Radi, M., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed, 18752962. [Link]

-

G., A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed, 25261929. [Link]

-

Suram, D., Thatha, S., Venkatapuram, P., & Adivireddy, P. (2017). Synthesis and Antimicrobial Activity of a New Class of Benzazolyl Pyrazoles. Journal of Heterocyclic Chemistry, 54, 3152–3162. [Link]

-

(N/A). SAR of 1,4‐benzoxazine‐pyrazole derivatives as cytotoxic agents and EGFR inhibitors. ResearchGate. [Link]

-

(N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(N/A). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed, 30477238. [Link]

-

(N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

(N/A). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. PubMed. [Link]

-

(N/A). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

(N/A). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. ACS Publications. [Link]

-

(N/A). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

(N/A). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Castagnolo, D., et al. (N/A). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Semantic Scholar. [Link]

-

(N/A). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

(N/A). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

(N/A). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Fluorinated Pyrazole Building Blocks for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with the privileged pyrazole heterocycle, a versatile five-membered ring system, the resulting fluorinated pyrazole building blocks become highly valuable assets in drug discovery.[3][4] This guide provides an in-depth technical exploration of these building blocks, moving from the fundamental rationale for their use to practical, field-proven synthetic strategies and their application in successful drug candidates. We will examine the causality behind experimental choices, present self-validating protocols, and visualize key workflows and relationships to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why Fluorinate Pyrazoles?

The decision to introduce fluorine into a pyrazole-based drug candidate is a rational design choice aimed at optimizing its drug-like properties.[5][6] Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for a hydrogen atom without introducing significant steric bulk.[2][5] This unique combination of properties leads to several predictable and advantageous effects:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[2][7] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][8]

-

Modulation of Lipophilicity: Fluorine substitution can significantly impact a molecule's lipophilicity (LogP), which governs its solubility, permeability across biological membranes, and binding to plasma proteins.[1][2] The effect is context-dependent; a single fluorine atom often increases lipophilicity, while a trifluoromethyl (-CF3) group can either increase it or, in some contexts, serve as a lipophilic hydrogen bond donor.[9] This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket. It can act as a weak hydrogen bond acceptor and engage in orthogonal multipolar interactions with backbone amides or other polar residues, enhancing ligand-target affinity and selectivity.[5][6]

-

Tuning of pKa: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines or the pyrazole nitrogen).[2] This modulation of a molecule's ionization state at physiological pH is critical for optimizing target engagement, cell permeability, and avoiding off-target effects like hERG channel binding.

Synthetic Strategies: Accessing Fluorinated Pyrazole Scaffolds

The synthesis of fluorinated pyrazoles is a mature field with robust and scalable methodologies. The choice of strategy is typically dictated by the desired substitution pattern, the availability of starting materials, and whether the fluorine is introduced early or late in the synthetic sequence.

The "Building Block" Approach: Condensation with Fluorinated Precursors

The most common and regiochemically reliable method for constructing fluorinated pyrazoles involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[10][11] This "fluorine-first" approach ensures the precise placement of the fluorine-containing moiety.

This protocol describes a standard Knorr-type pyrazole synthesis, a workhorse reaction in medicinal chemistry, to generate a common trifluoromethyl-pyrazole building block.

Objective: To synthesize a model trifluoromethyl-substituted pyrazole via the condensation of a fluorinated β-diketone with a substituted hydrazine.

Materials:

-

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Ethanol (absolute)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) in absolute ethanol (40 mL).

-

Addition of Reactant: To the stirred suspension, add 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (2.22 g, 10 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.2 mL) to the mixture to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Summary Table:

| Parameter | Result |

| Product Name | 1-(4-methoxyphenyl)-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole |

| Typical Yield | 85-95% |

| Appearance | Off-white to pale yellow solid |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -61.5 (s, 3F) |

| Mass Spec (ESI+) | m/z 325.06 [M+H]⁺ |

Late-Stage Fluorination (LSF)

LSF is a powerful strategy where fluorine is introduced at the end of a synthetic sequence.[12][13] This allows for the rapid diversification of a common, non-fluorinated pyrazole intermediate, which is highly valuable in lead optimization.[12][14] Reagents like Selectfluor® (for electrophilic fluorination) or protocols for deoxyfluorination of hydroxylated pyrazoles are commonly employed.[13][15]

Visualization of Key Processes

Visual diagrams are essential for conceptualizing complex chemical and logical workflows.

Diagram 1: Synthetic Workflow

The following diagram illustrates the generalized "Building Block" approach for pyrazole synthesis.

Caption: Generalized "Building Block" synthetic workflow.

Diagram 2: Logic of Drug Design

The design of a successful drug candidate involves balancing multiple, often competing, parameters.

Caption: Interconnected parameters in drug candidate design.

Applications in Approved and Investigational Drugs

The utility of fluorinated pyrazoles is validated by their presence in numerous clinically successful and investigational drugs.

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating pain and inflammation.[16][17] The diaryl-substituted pyrazole core is essential for its mechanism, and the trifluoromethyl group contributes to its binding selectivity and overall pharmacokinetic profile.[18][19]

-

Berotralstat (Orladeyo®): A plasma kallikrein inhibitor for treating hereditary angioedema. This drug features a trifluoromethyl-substituted pyrazole moiety, highlighting the continued importance of this building block in modern drug approvals.[20]

-

CDPPB: An investigational positive allosteric modulator (PAM) of the mGluR5 receptor, studied for its potential in treating central nervous system disorders like Huntington's disease.[21][22][23] Its structure is based on a 1,3-diphenyl-1H-pyrazole core, demonstrating the scaffold's utility for CNS targets.[24][25]

-

Stanozolol: While not fluorinated, this anabolic steroid features a pyrazole ring fused to the androstane nucleus, showcasing the pyrazole's ability to be incorporated into complex polycyclic systems to impart unique biological activity.[26][27][28] The principles of fluorination are actively applied to such scaffolds to improve their properties.[29][30]

Conclusion and Future Outlook

Fluorinated pyrazole building blocks are indispensable tools in contemporary drug discovery. Their predictable influence on metabolic stability, target affinity, and overall ADME properties makes them a highly attractive scaffold for optimization campaigns across nearly all therapeutic areas.[3][31] The availability of robust and scalable synthetic methods, from classic building block approaches to innovative late-stage fluorination techniques, ensures that chemists can readily access a diverse range of these valuable intermediates.[8][32] As our understanding of fluorine's subtle effects on molecular interactions continues to evolve, the rational design and application of novel fluorinated pyrazoles will undoubtedly continue to fuel the discovery of the next generation of medicines.[20]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry.Journal of Fluorine Chemistry.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

D'Amico, M., et al. (2015). The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. Neurobiology of Disease. [Link]

-

Singh, U., et al. (2018). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Polycyclic Aromatic Compounds. [Link]

-

Mandal, A. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]

-

Lindsley, C. W., et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Parmentier-Batteur, S., et al. (2011). Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. Psychopharmacology. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. [Link]

-

Daily, J. R., & Khanna, R. (2023). Celecoxib. StatPearls. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. Science. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Sharma, S., et al. (2022). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

-

Tredwell, M., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). Slideshare. [Link]

-

Tredwell, M., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]

-

Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters. [Link]

-

Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. [Link]

-

Stanozolol. (n.d.). Wikipedia. [Link]

-

Stanozolol. (n.d.). PubChem. [Link]

-

Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Dhakhda, S. K., et al. (2024). The structure of some FDA-approved fluorinated medications. ResearchGate. [Link]

-

Fustero, S., et al. (2022). Fluorine-Containing sp-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. ResearchGate. [Link]

-

Mukherjee, S., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

-

Showing Compound Stanozolol (FDB023109). (n.d.). FooDB. [Link]

-

stanozolol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

KEGG DRUG: Stanozolol. (n.d.). KEGG. [Link]

-

El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 12. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 16. news-medical.net [news-medical.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]

- 24. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stanozolol - Wikipedia [en.wikipedia.org]

- 27. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Showing Compound Stanozolol (FDB023109) - FooDB [foodb.ca]

- 29. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 30. KEGG DRUG: Stanozolol [genome.jp]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Substituted 3-(Difluoromethyl)pyrazoles: A Technical Guide to Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms, particularly the difluoromethyl (CHF2) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[2] This technical guide provides an in-depth exploration of 4-substituted 3-(difluoromethyl)pyrazoles, a chemical class with burgeoning therapeutic potential. We will dissect the unique influence of the 3-CHF2 group, detail synthetic methodologies, and survey the expanding landscape of their biological applications, from agriculture to oncology. This document serves as a comprehensive resource for researchers aiming to harness the potential of this promising scaffold in drug discovery and development.

The Strategic Advantage of the Difluoromethyl Group in Pyrazole Scaffolds

The introduction of a difluoromethyl (CHF2) group at the 3-position of the pyrazole ring is a deliberate design choice that confers several advantageous properties, significantly enhancing the drug-like potential of the parent molecule.

Physicochemical and Pharmacokinetic Modulation

The CHF2 group is a unique bioisostere, capable of mimicking hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[3][4] This is attributed to its strong electron-withdrawing nature and its capacity to act as a "lipophilic hydrogen bond donor".[5]

-

Enhanced Lipophilicity and Permeability: The CHF2 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, a critical factor for bioavailability.[3][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, leading to an extended half-life of the drug in the body.[2][3]

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the CHF2 moiety retains an acidic proton. This allows it to form weak hydrogen bonds with biological targets, which can enhance binding affinity and specificity.[3][5][7] The hydrogen bond acidity is influenced by the electronic environment of the CHF2 group.[7]

Impact on Target Binding and Potency

The electronic properties and hydrogen bonding potential of the 3-CHF2 group can profoundly influence how the molecule interacts with its biological target.

-

Bioisosteric Replacement: By acting as a bioisostere for groups like hydroxyl or thiol, the CHF2 group can maintain or enhance binding interactions while improving other pharmacokinetic properties.[2][6]

-

Conformational Control: Intramolecular hydrogen bonds involving the CHF2 group can lock the molecule into a specific, biologically active conformation.[7]

-

Covalent Modification: When positioned alpha to a ketone, the CHF2 group can increase the electrophilicity of the carbonyl carbon, creating a potential for reversible covalent bonding with target proteins.[7]

Synthetic Pathways to 4-Substituted 3-(Difluoromethyl)pyrazoles

The construction of the 4-substituted 3-(difluoromethyl)pyrazole core can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common and versatile approach involves a [3+2] cycloaddition reaction to form the pyrazole ring, followed by functionalization at the 4-position.

Caption: General synthetic workflow for 4-substituted 3-(difluoromethyl)pyrazoles.

Key Experimental Protocol: [3+2] Cycloaddition

This protocol outlines the synthesis of a 3-(difluoromethyl)pyrazole via a [3+2] cycloaddition reaction using a difluoroacetohydrazonoyl bromide as a key building block.[6][8]

Step 1: Preparation of Difluoroacetohydrazonoyl Bromide

-

To a solution of the corresponding hydrazide in an appropriate solvent (e.g., acetonitrile), add a brominating agent (e.g., N-bromosuccinimide) at a controlled temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the stable difluoroacetohydrazonoyl bromide product through standard workup and purification procedures.

Step 2: Cycloaddition Reaction

-

In a reaction vessel, dissolve the difluoroacetohydrazonoyl bromide and the alkyne coupling partner in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to generate the nitrile imine in situ.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Purify the resulting 3-(difluoromethyl)pyrazole product by column chromatography.

Functionalization at the 4-Position

Once the 3-(difluoromethyl)pyrazole core is synthesized, the 4-position can be functionalized using various methods, most commonly through an initial halogenation followed by a cross-coupling reaction.[9]

Step 1: Bromination at the 4-Position

-

Dissolve the 3-(difluoromethyl)pyrazole in a chlorinated solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and purify the 4-bromo-3-(difluoromethyl)pyrazole.

Step 2: Suzuki Cross-Coupling

-

Combine the 4-bromo-3-(difluoromethyl)pyrazole, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere until the starting materials are consumed.

-

Perform an aqueous workup and purify the final 4-substituted 3-(difluoromethyl)pyrazole product by column chromatography.

Therapeutic Applications and Biological Targets

The unique properties of 4-substituted 3-(difluoromethyl)pyrazoles have led to their investigation in a wide range of therapeutic areas.

Agrochemicals: Fungicidal Activity

A significant body of research has focused on the application of these compounds as fungicides in agriculture. Many commercial fungicides are based on the pyrazole carboxamide scaffold.[10]

-

Target: Succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[11][12]

-

Mechanism of Action: These compounds act as SDH inhibitors (SDHIs), disrupting the fungus's ability to produce energy.

-

Structure-Activity Relationship (SAR): The 3-(difluoromethyl) group and the carboxamide moiety at the 4-position are often crucial for potent antifungal activity.[11][12] Molecular docking studies have helped to elucidate the binding interactions within the active site of SDH.[11][12]

| Compound Class | Target Organism(s) | Key Findings | Reference |

| Pyrazole-4-carboxamides | Rhizoctonia solani | Good in vivo antifungal activity against rice sheath blight. | [12] |

| Pyrazole-4-carboxylic oxime esters | S. sclerotiorum, B. cinerea, R. solani | Several compounds showed good activity at 50 ppm. | [11] |

| Furo[2,3-c]pyrazole conjugates | A. solani | One compound exhibited excellent antifungal activity with an IC50 of 5.44 μM. | [13] |

Oncology

The pyrazole scaffold is a well-established pharmacophore in cancer therapy.[1] The introduction of a 3-CHF2 group and various substituents at the 4-position has yielded promising anticancer agents.

-

Targets: Cyclin-dependent kinases (CDKs), AKT serine/threonine kinase 1 (AKT1), and cyclooxygenase (COX) enzymes are among the cancer-related targets investigated.[1][14][15]

-

Mechanism of Action: Inhibition of these targets can disrupt cell cycle progression, signaling pathways that promote cell proliferation and survival, and inflammatory processes that contribute to tumor growth.

-

Structure-Activity Relationship (SAR): The nature of the substituent at the 4-position is critical for target selectivity and potency. For example, 4-amino-1H-pyrazoles have been developed as covalent inhibitors of CDK14.[15] In another study, a pyrazole derivative showed a favorable binding energy to AKT1, comparable to a known inhibitor.[1]

Sources

- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 14. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pure.korea.ac.kr [pure.korea.ac.kr]

Metabolic Stability of Benzylsulfanyl vs. Benzyl Ether Pyrazoles: A Comparative Analysis for Scaffold Selection

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In medicinal chemistry, the strategic selection of chemical scaffolds is paramount to achieving desirable pharmacokinetic profiles. The pyrazole core is a privileged structure in drug discovery, valued for its versatile chemistry and biological activity.[1][2][3] However, the substituents appended to this core profoundly influence its metabolic fate. This guide provides an in-depth comparison of two common structural motifs: benzylsulfanyl and benzyl ether pyrazoles. We will dissect their distinct metabolic pathways, explore the enzymatic systems responsible for their biotransformation, and provide detailed, field-proven protocols for their empirical evaluation. The objective is to equip researchers with the foundational knowledge and practical tools necessary to make informed decisions in scaffold selection and lead optimization, ultimately enhancing the probability of identifying drug candidates with favorable metabolic stability.[4][5]

The Central Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[6][7] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to toxicity.[4][5][8] Therefore, early assessment and optimization of metabolic stability are essential to de-risk drug candidates and reduce costly late-stage failures.[8][9]

The liver is the primary site of drug metabolism, carried out by a host of enzymes.[10] These are broadly categorized into Phase I and Phase II enzymes.

-

Phase I enzymes , such as the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO), introduce or expose functional groups through oxidation, reduction, or hydrolysis.[11][12]

-

Phase II enzymes , like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[6]

This guide focuses on the initial, often rate-determining, Phase I metabolic pathways that differentiate benzylsulfanyl and benzyl ether pyrazoles.

The Pyrazole Core: A Privileged but Not Inert Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its prevalence in approved drugs stems from its ability to engage in various biological interactions and its relative metabolic stability.[1][2] However, the pyrazole nucleus itself can be a metabolic liability, particularly through the action of Aldehyde Oxidase (AO).

AO is a cytosolic, molybdenum-containing enzyme that plays a significant role in the metabolism of N-heterocycles.[13][14][15] It typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[14] Medicinal chemists often incorporate nitrogen-containing heterocycles to mitigate CYP-mediated metabolism, but this can inadvertently increase a compound's susceptibility to AO.[11] Therefore, when evaluating the metabolism of pyrazole derivatives, it is crucial to consider not only the side chains but also the potential for oxidation on the core ring itself. Using test systems that contain cytosolic enzymes, such as liver S9 fractions or hepatocytes, is essential for capturing the contribution of AO.[6][14]

Head-to-Head Comparison: Benzylsulfanyl vs. Benzyl Ether Linkages

The choice between a sulfur (thioether) and an oxygen (ether) linkage can dramatically alter a molecule's metabolic profile. While structurally similar, the differences in electronegativity, bond strength, and susceptibility to enzymatic attack are profound.

Benzylsulfanyl Pyrazoles: The Sulfur Hotspot

The primary metabolic pathway for benzylsulfanyl moieties is oxidation at the sulfur atom. This is a common fate for sulfur-containing compounds and is predominantly mediated by Cytochrome P450 (CYP) enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[16][17]

-

Mechanism of S-oxidation: The sulfur atom's lone pair of electrons makes it nucleophilic and susceptible to attack by the electrophilic oxygen species of the activated CYP enzyme.[18] This process typically occurs in two steps:

-

Sulfoxidation: The initial oxidation converts the thioether to a more polar sulfoxide.

-

Sulfone Formation: A subsequent oxidation of the sulfoxide yields the even more polar sulfone.

-

These oxidative metabolites are generally more water-soluble and readily excreted. However, the formation of sulfoxides can introduce a new chiral center, potentially leading to stereoisomers with different pharmacological or toxicological properties. In some cases, the initial S-oxidation can lead to the formation of reactive metabolites, such as sulfenic acids, which can covalently bind to cellular macromolecules.[19]

Benzyl Ether Pyrazoles: The Cleavage Pathway

Benzyl ethers primarily undergo metabolism via O-dealkylation, specifically O-debenzylation. This reaction is a hallmark of CYP-mediated metabolism.[20][21]

-

Mechanism of O-debenzylation: The reaction is initiated by the hydroxylation of the benzylic carbon (the carbon atom of the CH₂ group attached to the ether oxygen). This creates an unstable hemiacetal intermediate, which then spontaneously collapses.

-

The cleavage of the C-O bond results in the formation of a pyrazole phenol and benzaldehyde. The benzaldehyde is subsequently oxidized to benzoic acid.

-

This pathway completely removes the benzyl group, leading to a significant change in the molecule's structure and properties. While generally considered a deactivation pathway, the resulting phenol metabolite could possess its own biological activity or be susceptible to further Phase II conjugation. Importantly, diaryl ether linkages are generally more stable and resistant to metabolism, but the presence of a benzylic hydrogen provides a clear site for CYP-mediated attack.[22]

Visualization of Metabolic Fates

The following diagram illustrates the primary, competing metabolic pathways for the two scaffolds.

Caption: Primary metabolic pathways for benzylsulfanyl and benzyl ether pyrazoles.

Summary of Properties and Metabolic Liabilities

| Feature | Benzylsulfanyl Pyrazole | Benzyl Ether Pyrazole |

| Primary Metabolic Pathway | S-oxidation | O-debenzylation (Ether Cleavage) |

| Key Enzymes | Cytochrome P450s (CYPs), FMOs | Cytochrome P450s (CYPs) |

| Primary Metabolites | Sulfoxide, Sulfone | Pyrazole Phenol, Benzaldehyde |

| Expected Metabolic Rate | Generally moderate to high, depending on steric hindrance around the sulfur. | Generally moderate to high, as benzylic protons are readily accessible. |

| Potential Liabilities | Formation of chiral sulfoxides; potential for reactive sulfenic acid intermediates. | Formation of a potentially active phenol metabolite; significant change in scaffold structure. |

Experimental Workflows for Assessing Metabolic Stability

To empirically determine the metabolic stability of a new chemical entity (NCE), a series of standardized in vitro assays are employed.[6] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic behavior.[4][9] The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.

The Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to assess Phase I metabolism.[10] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[10][23]

Causality Behind the Method: By incubating the test compound with microsomes in the presence of the essential cofactor NADPH, we specifically measure the compound's susceptibility to CYP-mediated metabolism.[24] The rate of disappearance of the parent compound over time is a direct reflection of its metabolic clearance by these enzymes.[25]

-

Materials & Reagents:

-

Pooled liver microsomes (human, rat, mouse, etc.)[26]

-

Test compound (10 mM stock in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[26]

-

Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[25]

-

Ice-cold acetonitrile with an internal standard (IS) for reaction termination (quenching).

-

-

Preparation:

-

Thaw microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.[27]

-

Prepare the test compound working solution by diluting the stock to 100 µM in buffer. This minimizes the final DMSO concentration to ≤0.1%.

-

-

Incubation Procedure: [24][26]

-

In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.

-

Add the test compound to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.[24][25]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.[23][25]

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line equals the elimination rate constant (k).

-

Calculate Half-Life (t½) = 0.693 / k.

-

Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.[23]

-

The Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and is considered a more physiologically relevant model.[31][32] It accounts for both Phase I and Phase II metabolism, as well as cellular uptake processes.[6][25]

Causality Behind the Method: Because hepatocytes contain a full complement of metabolic enzymes (both microsomal and cytosolic) and transporters, they provide a more comprehensive picture of a compound's overall hepatic clearance.[5][6] This is particularly important for pyrazole-containing compounds, as it allows for the assessment of metabolism by cytosolic enzymes like Aldehyde Oxidase.[14]

-

Materials & Reagents:

-

Preparation:

-

Incubation Procedure: [31][32]

-

In a 12- or 24-well plate, add the hepatocyte suspension. Place on an orbital shaker in a 37°C incubator.

-

Initiate the reaction by adding the test compound working solution.

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing the ice-cold quenching solution.[32]

-

-

Sample Analysis & Data Analysis:

Visualization of the Experimental Workflow

Caption: General workflow for assessing the metabolic stability of test compounds.

Conclusion and Strategic Recommendations

The choice between a benzylsulfanyl and a benzyl ether pyrazole scaffold is a critical decision in drug design that should be guided by an understanding of their distinct metabolic profiles.

-

Benzylsulfanyl pyrazoles are prone to S-oxidation, a pathway that typically increases polarity without cleaving the molecule. This can be advantageous if maintaining the overall scaffold is important for pharmacodynamics. However, the potential for forming chiral sulfoxides and reactive intermediates must be considered.

-

Benzyl ether pyrazoles are primarily metabolized via O-debenzylation, a cleavage reaction that results in a pyrazole phenol. This pathway leads to a more significant structural modification, which is often, but not always, a detoxification route.

Recommendations for Researchers:

-

Early Stage Screening: Utilize the microsomal stability assay as a high-throughput primary screen to get an initial read on CYP-mediated metabolic liabilities for both scaffold types.

-

Lead Optimization: For promising hits, progress to the hepatocyte stability assay. This will provide a more comprehensive assessment, crucially including the potential for metabolism on the pyrazole core by cytosolic enzymes like Aldehyde Oxidase.

-

Structure-Metabolism Relationships: If a compound shows high clearance, use LC-MS/MS to identify the primary metabolites. If S-oxidation is the issue, steric hindrance can be introduced near the sulfur atom to shield it from enzymatic attack. If O-debenzylation is rapid, modifying the electronic properties of the phenyl ring or replacing the benzylic hydrogens with fluorine can slow the rate of metabolism.

By integrating this mechanistic knowledge with robust experimental evaluation, drug development professionals can more effectively navigate the complexities of drug metabolism, enabling the rational design of pyrazole-based therapeutics with optimized and predictable pharmacokinetic outcomes.

References

-

Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

-

In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

-

Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]

-

Drug Metabolic Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. [Link]

-

The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed. [Link]

-

Novel metabolic pathway of arylethers by cytochrome P450. (1994). PubMed. [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]

-

Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. (2017). ACS Omega. [Link]

-

Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. [Link]

-

The role of aldehyde oxidase in drug metabolism. (2012). PubMed. [Link]

-

The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2023). ResearchGate. [Link]

-

Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (n.d.). PubMed. [Link]

-

Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). PubMed. [Link]

-

Bioanalytical Method for In Vitro Metabolism Study of Repaglinide Using 96-Blade Thin-Film Solid-Phase Microextraction and LC–MS/MS. (2015). Taylor & Francis. [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

-

LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (2019). PubMed. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009). PubMed. [Link]

-

Evidence of cytochrome P450-catalyzed cleavage of the ether bond of phenoxybutyrate herbicides. (n.d.). PubMed. [Link]

-

Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates. (n.d.). MDPI. [Link]

-

LC-MS - Bioanalysis Zone. (n.d.). [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). [Link]

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. (n.d.). RSC Publishing. [Link]

- Chapter 9: Drug Metabolism by Cytochrome P450. (n.d.). Books.

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents. (n.d.). [Link]

-

Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. (2001). [Link]

-

Understanding complex cytochrome P450 reactions involved in metabolism of drugs and steroids. (2025). ACS. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development. (n.d.). [Link]

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. (n.d.). PubMed Central. [Link]

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease. (n.d.). MDPI. [Link]

-

Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models. (n.d.). PubMed. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. longdom.org [longdom.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. nuvisan.com [nuvisan.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Understanding complex cytochrome P450 reactions involved in metabolism of drugs and steroids - American Chemical Society [acs.digitellinc.com]

- 22. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 27. researchgate.net [researchgate.net]

- 28. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bioanalysis-zone.com [bioanalysis-zone.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 32. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 33. protocols.io [protocols.io]

A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the synthesis, biological potential, and structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole analogs. While direct literature on this exact scaffold is limited, this document synthesizes information from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development. We will explore the synthetic strategies for constructing the core pyrazole ring and introducing the key difluoromethyl and benzylsulfanyl moieties. Furthermore, we will examine the known biological activities of similar compounds, with a particular focus on their potential as kinase inhibitors and antifungal agents. By analyzing the SAR of related pyrazole derivatives, this guide aims to provide valuable insights for the rational design of novel and potent therapeutic agents based on the 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole framework.

Introduction: The Prominence of Pyrazoles in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry.[1][2] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.[5]